molecular formula C10H11Cl2N B13606935 (2-(2,5-Dichlorophenyl)cyclopropyl)methanamine

(2-(2,5-Dichlorophenyl)cyclopropyl)methanamine

Cat. No.: B13606935
M. Wt: 216.10 g/mol
InChI Key: KGGRTPCLZVVAPD-UHFFFAOYSA-N
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Description

(2-(2,5-Dichlorophenyl)cyclopropyl)methanamine is an organic compound with the molecular formula C10H11Cl2N. It is characterized by the presence of a cyclopropyl group attached to a methanamine moiety, with two chlorine atoms substituted at the 2 and 5 positions of the phenyl ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(2,5-Dichlorophenyl)cyclopropyl)methanamine typically involves the cyclopropanation of a suitable precursor, followed by amination. One common method involves the reaction of 2,5-dichlorophenylacetonitrile with a cyclopropyl Grignard reagent to form the corresponding cyclopropyl ketone. This intermediate is then reduced to the corresponding alcohol, which is subsequently converted to the amine via reductive amination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2-(2,5-Dichlorophenyl)cyclopropyl)methanamine undergoes various types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form the corresponding cyclopropylmethanol.

    Substitution: The chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of cyclopropylmethanol.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(2-(2,5-Dichlorophenyl)cyclopropyl)methanamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in the development of new pharmaceuticals.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-(2,5-Dichlorophenyl)cyclopropyl)methanamine involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (1-(2,4-Dichlorophenyl)cyclopropyl)methanamine
  • (S)-Cyclopropyl(3,5-dichlorophenyl)methanamine
  • [2-(3-chlorophenyl)cyclopropyl]methanamine

Uniqueness

(2-(2,5-Dichlorophenyl)cyclopropyl)methanamine is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can influence its reactivity and interaction with biological targets. This positional isomerism can result in different chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C10H11Cl2N

Molecular Weight

216.10 g/mol

IUPAC Name

[2-(2,5-dichlorophenyl)cyclopropyl]methanamine

InChI

InChI=1S/C10H11Cl2N/c11-7-1-2-10(12)9(4-7)8-3-6(8)5-13/h1-2,4,6,8H,3,5,13H2

InChI Key

KGGRTPCLZVVAPD-UHFFFAOYSA-N

Canonical SMILES

C1C(C1C2=C(C=CC(=C2)Cl)Cl)CN

Origin of Product

United States

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